

An In-depth Technical Guide to 1,4-Diphenoxylbutane: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,4-Diphenoxybutane
Cat. No.: B1595049

Abstract

This technical guide provides a comprehensive overview of **1,4-diphenoxybutane** (CAS No. 3459-88-9), a symmetrical diaryl ether. This document is development and materials science. It delves into the molecule's core chemical and physical properties, offers a detailed, field-proven protocol for its applications as a molecular scaffold and linker. The guide emphasizes the causal relationships behind experimental procedures, ensuring a blend of theory and practice grounded in authoritative references to ensure scientific integrity.

Molecular Structure and Identification

1,4-Diphenoxybutane is an organic compound characterized by a central four-carbon aliphatic chain (butane) linked at its terminal positions to two phenyl groups. This combination of flexibility from the butyl chain and rigidity and aromaticity from the phenyl rings.

The key identifiers for **1,4-diphenoxybutane** are summarized below.

Identifier	Value	Source
CAS Number	3459-88-9	[1]
Molecular Formula	C ₁₆ H ₁₈ O ₂	ECHEM
Molecular Weight	242.31 g/mol	ECHEM
IUPAC Name	1,4-diphenoxylbutane	-
Canonical SMILES	C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2	-
InChIKey	PMVWWYMWJBCMMI-UHFFFAOYSA-N	-

```

graph "1_4_Diphenoxylbutane_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms
C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O2 [label="O"]

// Benzene Ring 1
B1_C1 [label="C"]; B1_C2 [label="C"]; B1_C3 [label="C"]; B1_C4 [label="C"]; B1_C5 [label="C"]; B1_C6 [label="C"]

// Benzene Ring 2
B2_C1 [label="C"]; B2_C2 [label="C"]; B2_C3 [label="C"]; B2_C4 [label="C"]; B2_C5 [label="C"]; B2_C6 [label="C"]

```

```
// Butane Chain
C2 -- C3 [len=1.0];
C3 -- C4 [len=1.0];
C4 -- C5 [len=1.0];

// Ether Linkages
O1 -- C2 [len=1.0];
O2 -- C5 [len=1.0];

// Phenyl Group 1 Attachment
O1 -- B1_C1 [len=1.0];
B1_C1 -- B1_C2; B1_C2 -- B1_C3; B1_C3 -- B1_C4; B1_C4 -- B1_C5; B1_C5 -- B1_C6; B1_C6 -- B1_C1;

// Phenyl Group 2 Attachment
O2 -- B2_C1 [len=1.0];
B2_C1 -- B2_C2; B2_C2 -- B2_C3; B2_C3 -- B2_C4; B2_C4 -- B2_C5; B2_C5 -- B2_C6; B2_C6 -- B2_C1;

// Positioning - Manual adjustments for clarity
B1_C1 [pos="0,0!"]; O1 [pos="1.5,0!"]; C2 [pos="2.5,0.5!"]; C3 [pos="3.5,-0.5!"]; C4 [pos="4.5,0.5!"]; C5 [pos="6,0!"]
```

Caption: 2D skeletal structure of **1,4-diphenoxybutane**.

Physicochemical Properties

The physical and chemical properties of **1,4-diphenoxybutane** are dictated by its molecular structure. The presence of two phenyl groups makes it a provide sites for hydrogen bonding with proton donors. The butyl chain allows for significant conformational flexibility.

Property	Value	Notes
Physical State	Solid	Expected
Boiling Point	~385.5 °C at 760 mmHg	Predicted
Melting Point	98-100 °C	-
Solubility	Insoluble in water. Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.	-
Density	~1.07 g/cm³	Predicted

Anticipated Spectroscopic Profile

While a complete, published set of spectra is not readily available, the structure of **1,4-diphenoxybutane** allows for a reliable prediction of its key spectra to confirm the identity and purity of the compound post-synthesis.

- **¹H NMR** (Proton NMR): The spectrum is expected to be symmetrical.^[2]
 - ~6.8-7.3 ppm: A set of multiplets corresponding to the 10 aromatic protons on the two phenyl rings.

- ~4.0 ppm: A triplet corresponding to the 4 protons of the two methylene groups adjacent to the oxygen atoms (-O-CH₂-). The signal is shifted downfield due to the electron-withdrawing nature of the phenoxide group.
- ~1.9 ppm: A multiplet (likely a quintet) corresponding to the 4 protons of the two central methylene groups (-CH₂-CH₂-).
- ¹³C NMR (Carbon NMR):
 - ~159 ppm: Ipso-carbon of the phenyl ring attached to oxygen (C-O).
 - ~114-130 ppm: Signals for the remaining aromatic carbons.
 - ~67 ppm: Signal for the carbons adjacent to the oxygen atoms (-CH₂-O).
 - ~26 ppm: Signal for the central carbons of the butane chain (-CH₂-CH₂-).
- Infrared (IR) Spectroscopy:
 - 3100-3000 cm⁻¹: Aromatic C-H stretching.
 - 3000-2850 cm⁻¹: Aliphatic C-H stretching.
 - ~1600 and ~1500 cm⁻¹: Aromatic C=C ring stretching vibrations.
 - ~1240 cm⁻¹: Strong, characteristic aryl-alkyl ether C-O asymmetrical stretching.
- Mass Spectrometry (MS):
 - Molecular Ion (M⁺): A peak at m/z = 242.31, corresponding to the molecular weight of the compound.
 - Key Fragments: Expect fragmentation patterns involving cleavage of the ether bond or the butane chain, leading to fragments such as the phenoxide ion.

Synthesis and Purification

The most direct and reliable method for preparing **1,4-diphenoxylbutane** is the Williamson ether synthesis. This classic S_n2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.

Causality of Experimental Design

The chosen protocol is a double Williamson ether synthesis.

- Nucleophile Generation: Phenol is not nucleophilic enough to displace a halide. A base (potassium carbonate) is used to deprotonate the phenol, forming a phenoxide ion. Potassium carbonate is a moderately strong base that is easy to handle and less hazardous than alternatives like sodium hydride.^[4]
- Electrophile: 1,4-Dichlorobutane is selected as the electrophile. It is a primary alkyl halide, which is ideal for S_n2 reactions as it minimizes the competition with the phenoxide ion. It is also less reactive and expensive than alternative electrophiles.
- Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is required. These solvents can dissolve the ionic phenoxide intermediate.
- Heat: The reaction is heated under reflux to increase the reaction rate, ensuring completion within a reasonable timeframe.

Caption: General experimental workflow for the synthesis of **1,4-diphenoxylbutane**.

Detailed Experimental Protocol

Materials:

- Phenol (2.1 eq.)
- 1,4-Dichlorobutane (1.0 eq.)

- Anhydrous Potassium Carbonate (K_2CO_3), finely powdered (2.5 eq.)
- Acetone (anhydrous)
- Dichloromethane (DCM)
- Deionized Water
- Brine (saturated $NaCl$ solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.1 eq.), finely powdered potassium carbonate (2.5 eq.), and anhydrous dichloromethane (DCM) to a total volume of 10 mL.
- Addition of Electrophile: Begin stirring the suspension and add 1,4-dichlorobutane (1.0 eq.) to the flask.
- Reflux: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (1,4-dichlorobutane) is consumed.
- Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts (K_2CO_3 and the small amount of acetone) using a Buchner funnel.
- Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude product.
- Aqueous Workup: Dissolve the crude residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1M $NaOH$ and then with brine.
- Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography using dichloromethane as the eluent.
- Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods outlined in Section 3.0 and by melting point measurement.

Applications in Research and Drug Development

While **1,4-diphenoxylbutane** is not itself a therapeutic agent, its structure is of significant interest to medicinal chemists and material scientists. Organometallic applications.^{[6][7]} The **1,4-diphenoxylbutane** structure serves as a valuable non-polar, flexible linker.

- Molecular Scaffolding: The butane chain provides a defined four-carbon separation between two aromatic systems. This is a common strategy in drug design, allowing for the placement of two binding sites on a protein or receptor, often leading to enhanced affinity and selectivity.
- Linker in Prodrugs and Probes: The flexible and lipophilic nature of the linker can be used to improve the pharmacokinetic properties of a drug, such as its bioavailability in various physiological conditions but can be designed for cleavage under specific enzymatic or chemical triggers.
- Precursor in Materials Science: Symmetrical diaryl ethers are building blocks for polymers and other advanced materials. For instance, related structures like **1,4-diphenoxylbutane** can be used to synthesize polycyclic aromatic hydrocarbons with interesting optoelectronic properties.^[8] Similarly, the phenoxy groups in **1,4-diphenoxylbutane** could be functionalized to create novel materials.

Safety, Handling, and Disposal

Proper handling of **1,4-diphenoxylbutane** and its precursors is essential for laboratory safety. The following information is synthesized from available resources:

Aspect	Guideline	Source
Personal Protective Equipment (PPE)	Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.	-
Handling	Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames. Avoid formation of dust and aerosols. Take precautionary measures against static discharge.	-
Storage	Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.	-
First Aid (Eyes)	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.	-
First Aid (Skin)	Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.	-
Environmental Hazards	Harmful to aquatic life with long-lasting effects. Avoid release to the environment.	-
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	-

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. homework.study.com [homework.study.com]
- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 1,4-Diphenylbutane|High-Quality Research Chemical [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Diphenoxylbutane: Structure, Properties, and Synthesis]. BenchChem, [20: [https://www.benchchem.com/product/b1595049#1-4-diphenoxylbutane-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti

Ontario, CA 91761, Uni

Phone: (601) 213-4426

Email: info@benchchem.com